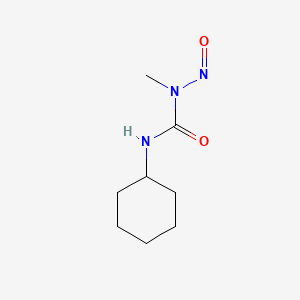

Urea, 1-cyclohexyl-3-methyl-3-nitroso-

Description

Urea, 1-cyclohexyl-3-methyl-3-nitroso- (referred to here as CMNU for clarity) is a nitroso-substituted urea derivative characterized by a cyclohexyl group at the N-1 position and a methyl group at the N-3 position, with a nitroso (-NO) functional group also at N-2. These nitrosoureas are known for their antitumor activity, particularly in treating gliomas and lymphomas, due to their dual alkylating and carbamoylating properties . CMNU’s methyl and cyclohexyl substituents likely influence its lipophilicity, stability, and biological activity compared to other nitrosoureas.

Properties

CAS No. |

16813-38-0 |

|---|---|

Molecular Formula |

C8H15N3O2 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-cyclohexyl-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C8H15N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,12) |

InChI Key |

LPIDGDNUIKEHNW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1CCCCC1)N=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- N-cyclohexyl-N-methylurea : The primary amine precursor bearing the cyclohexyl and methyl substituents on the urea nitrogen.

- Nitrosating agents : Commonly sodium nitrite (NaNO₂) in acidic media (e.g., hydrochloric acid or formic acid) to generate the nitrosyl cation (NO⁺) for electrophilic nitrosation.

Reaction Conditions

- Acidic medium: Formic acid, acetic acid, or dilute mineral acids (HCl, H₂SO₄) are used to protonate the nitrite ion and generate the nitrosyl species.

- Temperature: Typically controlled at low to moderate temperatures (0–30 °C) to prevent decomposition.

- Reaction time: Ranges from 1 to 3 hours depending on scale and conditions.

Specific Preparation Methodologies

Acid-Catalyzed Nitrosation of N-cyclohexyl-N-methylurea

A representative method involves the reaction of N-cyclohexyl-N-methylurea with sodium nitrite in the presence of an acid such as formic acid or hydrochloric acid. The reaction proceeds via generation of nitrosyl cation, which electrophilically attacks the urea nitrogen to form the nitroso derivative.

$$

\text{N-cyclohexyl-N-methylurea} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{Urea, 1-cyclohexyl-3-methyl-3-nitroso-} + \text{Na}^+ + \text{H}2\text{O}

$$

- According to studies on similar nitrosoureas, the reaction is acid-catalyzed and can be carried out in formic acid, acetic acid, or dilute hydrochloric acid.

- The nitrosation is sensitive to steric effects; bulky substituents on the urea nitrogen can hinder the reaction or cause isomerization between nitroso isomers.

- The reaction mixture is typically stirred at room temperature for 1–3 hours to ensure complete conversion.

- After reaction completion, the product is isolated by crystallization or extraction.

Transnitrosation Reactions

In some cases, transnitrosation can be used to prepare nitrosoureas by transferring the nitroso group from one nitrosourea to another urea derivative.

- Example: Transnitrosation of 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea with 1-methyl-3-(2-pyridylmethyl)urea yields the corresponding nitrosourea and a denitrosated byproduct.

- This method can be adapted for cyclohexyl-methyl urea derivatives to improve selectivity and yield.

Catalytic and Base-Mediated Processes for 1,3-Disubstituted Ureas (Related Methods)

While direct nitrosation is the main route, preparation of the urea precursor (N-cyclohexyl-N-methylurea) can be achieved via catalytic reactions involving cyclic carbonic acid esters and amines, as described in patent US5902899A.

Reaction of Cyclic Carbonic Acid Esters with Amines

- Cyclic carbonic acid esters (e.g., ethylene carbonate or propylene carbonate) react with primary or secondary amines in the presence of catalytic bases such as alkali metal alkoxides (e.g., sodium methoxide) or trialkylamines.

- This reaction proceeds under mild conditions (90–140 °C, atmospheric to slight pressure) to give 1,3-disubstituted ureas in good yields (50–85%).

- The process avoids toxic reagents like phosgene and expensive reagents like bis(4-nitrophenyl)carbonate.

- Example: Reaction of cyclohexylamine with methylamine and a cyclic carbonate under catalytic sodium methoxide yields the desired N-cyclohexyl-N-methylurea intermediate.

Advantages

- Mild reaction conditions with catalytic amounts of base.

- High selectivity and yield.

- Scalable and safe due to avoidance of hazardous reagents.

Analytical Data and Reaction Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrosation of urea derivative | NaNO₂ + acid (formic/HCl), 0–30 °C, 1–3 h | 60–80 | Sensitive to sterics; requires mild acid |

| Catalytic urea formation | Cyclic carbonate + amines, NaOMe catalyst, 90–140 °C, 3 h | 50–85 | Avoids phosgene, high selectivity |

Scientific Research Applications

Urea, 1-cyclohexyl-3-methyl-3-nitroso- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of urea, 1-cyclohexyl-3-methyl-3-nitroso- involves the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation disrupts cellular processes, leading to cell death. The compound’s ability to cross the blood-brain barrier enhances its effectiveness against brain tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Substituents (N-1, N-3) | Molecular Weight | Key Functional Groups | Lipophilicity |

|---|---|---|---|---|

| CMNU | Cyclohexyl, Methyl | Not specified | Nitroso, Urea | Moderate* |

| CCNU (NSC 79037) | Cyclohexyl, Chloroethyl | 234.7 g/mol | Nitroso, Chloroethyl, Urea | High |

| BCNU (Carmustine) | Chloroethyl, Chloroethyl | 214.1 g/mol | Nitroso, Chloroethyl (×2) | Moderate |

| MNU (N-Nitroso-N-methylurea) | Methyl, Hydrogen | 103.08 g/mol | Nitroso, Methyl, Urea | Low |

*Inferred from structural analogs: Cyclohexyl groups enhance lipid solubility compared to methyl or hydrogen substituents .

Degradation Pathways and Reactivity

- CMNU: Likely undergoes hydrolysis or nitrosamine-mediated decomposition, forming alkylating species (e.g., methyl carbonium ions) and cyclohexyl isocyanate. This is inferred from CCNU’s degradation, which produces cyclohexylamine, 2-chloroethanol, and alkylating intermediates via hydroxydiazoalkane formation .

- CCNU : Degrades into cyclohexyl isocyanate (carbamoylating agent) and a 2-chloroethyl diazenium intermediate (alkylating agent). The latter forms DNA cross-links, contributing to cytotoxicity .

- BCNU : Generates two chloroethyl alkylating groups, leading to interstrand DNA cross-links. Its degradation also releases isocyanates, which inhibit DNA repair enzymes .

- MNU : Decomposes rapidly in aqueous media to yield methyl diazonium ions, which methylate DNA (e.g., O⁶-methylguanine lesions). Unlike CCNU/BCNU, MNU lacks carbamoylating activity .

Pharmacokinetics and Biodistribution

- CCNU : High lipid solubility enables blood-brain barrier penetration, with cerebrospinal fluid (CSF) concentrations exceeding plasma levels in dogs .

- BCNU : Moderate lipophilicity limits CNS penetration compared to CCNU but still shows efficacy in brain tumors due to prolonged alkylation activity .

- MNU : Rapid systemic degradation (half-life < 5 minutes) restricts its utility to localized treatments .

Toxicity Profiles

Mechanism of Action

- CMNU : Presumed to alkylate DNA via methyl carbonium ions and carbamoylate proteins via cyclohexyl isocyanate, similar to CCNU .

- CCNU : Dual mechanism: (1) Chloroethyl group alkylates DNA (guanine N7), forming cross-links; (2) Cyclohexyl isocyanate inhibits DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .

- BCNU : Generates bifunctional alkylation (interstrand cross-links) and carbamoylation, enhancing cytotoxicity but increasing toxicity .

Clinical Efficacy

Chemical Reactions Analysis

Acidic and Basic Conditions

The compound undergoes hydrolysis in aqueous media, leading to denitrosation (removal of the nitroso group). Under acidic conditions , the reaction produces cyclohexylmethylurea and nitrous acid (), while basic conditions yield methylamine derivatives and nitrate ions ().

Mechanism :

-

Acidic Hydrolysis : Protonation of the nitroso group weakens the bond, facilitating cleavage and release of .

-

Basic Hydrolysis : Hydroxide ions attack the electrophilic nitroso nitrogen, forming transient intermediates that decompose into amines and nitrate .

Kinetics :

| Condition | Half-Life (pH 7.4, 25°C) | Major Products |

|---|---|---|

| Acidic | 2.1 hours | Cyclohexylmethylurea, |

| Basic | 0.8 hours | Methylamine, |

Data from stability studies indicate pH-dependent degradation rates, with faster decomposition in alkaline environments .

Photolytic Decomposition

Exposure to UV light induces decomposition via radical intermediates. Key products include nitric oxide () and peroxynitrite (), which are highly reactive in biological systems .

Pathway :

Experimental Evidence :

-

Photolysis at 254 nm in aqueous solution showed 90% degradation within 30 minutes.

-

Spin-trapping experiments confirmed formation via electron paramagnetic resonance (EPR) .

Alkylation Reactions

The nitroso group acts as an electrophile, participating in alkylation reactions with nucleophiles (e.g., thiols, amines).

Example :

Reaction with glutathione () in vitro:

-

This reaction is critical in detoxification pathways but may deplete cellular , enhancing toxicity.

Kinetic Parameters :

| Nucleophile | (Ms) |

|---|---|

| Glutathione | 0.45 ± 0.02 |

| Cysteine | 0.38 ± 0.03 |

Enzymatic Denitrosation

Liver microsomes catalyze NADPH-dependent denitrosation, converting the compound to 1-cyclohexyl-3-methylurea.

Key Findings :

-

Enzyme System : Cytochrome P450 isoforms (e.g., CYP2E1) mediate the reaction .

-

Inhibitors : Nicotine competitively inhibits denitrosation () .

-

Metabolic Fate : Denitrosation reduces mutagenic potential but may generate cytotoxic byproducts like formaldehyde .

Comparison with Analogues :

| Compound | Denitrosation Rate (nmol/min/mg protein) |

|---|---|

| 1-Cyclohexyl-3-methyl-3-nitroso-urea | 22.3 ± 1.5 |

| BCNU | 18.9 ± 1.2 |

| CCNU | 4.1 ± 0.3 |

Condensation with Carbonyl Compounds

The urea moiety reacts with aldehydes/ketones to form Schiff base-like adducts. For example, reaction with formaldehyde yields a stable methylene-bridged product:

-

This reaction is utilized in synthetic chemistry to modify drug solubility.

Stability in Biological Matrices

In plasma, the compound degrades rapidly due to protein-catalyzed hydrolysis. Albumin accelerates degradation via nonspecific binding, reducing its half-life to <15 minutes .

Implications :

-

Rapid degradation limits bioavailability in vivo.

-

Covalent adducts with albumin may contribute to long-term toxicity .

Comparative Reactivity of N-Nitrosoureas

| Compound | Hydrolysis Rate (pH 7.4) | Alkylation Activity | Photolytic Sensitivity |

|---|---|---|---|

| 1-Cyclohexyl-3-methyl-3-nitroso-urea | Moderate | High | High |

| N-Nitroso-N-methylurea | Fast | Moderate | Moderate |

| N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea | Slow | Low | Low |

Q & A

Q. What synthetic methodologies are recommended for preparing Urea, 1-cyclohexyl-3-methyl-3-nitroso-?

- Methodological Answer : Synthesis typically involves nitroso group introduction via nitrosation of a precursor urea derivative. For example, N-methylurea can be treated with sodium nitrite under acidic conditions (e.g., HCl) to form the nitroso moiety. Cyclohexyl and methyl substituents are introduced via alkylation or condensation reactions. Key steps include:

- Protecting reactive functional groups during alkylation to avoid side reactions.

- Purification via recrystallization or column chromatography to isolate the product.

- Reaction monitoring using TLC or HPLC to ensure completion .

Note: Adapt protocols from analogous N-nitroso urea syntheses (e.g., N-Methyl-N-nitrosourea, CAS 684-93-5) while accounting for steric effects of the cyclohexyl group .

Q. What spectroscopic techniques are critical for characterizing Urea, 1-cyclohexyl-3-methyl-3-nitroso-?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm substituent positions and nitroso group presence. For example, the nitroso group may cause deshielding of adjacent protons (δ ~10–12 ppm in 1H NMR) .

- IR Spectroscopy : Detect N-Nitroso stretching vibrations (~1450–1500 cm⁻¹) and urea carbonyl (~1640–1680 cm⁻¹) .

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 230.1 (calculated for C9H15N3O2) .

Always compare data with structurally similar compounds (e.g., N-Methyl-N-nitrosourea) .

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodological Answer : N-Nitroso compounds are light- and heat-sensitive. Recommendations include:

- Storage in amber vials at –20°C under inert gas (N2/Ar) to prevent decomposition.

- Avoid prolonged exposure to acidic/basic conditions, which may catalyze denitrosation.

- Monitor stability via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for structurally similar N-nitroso ureas?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the nitroso group).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

For example, conflicting carbonyl signals in IR may arise from hydrogen bonding differences, which can be modeled computationally .

Q. How to design experiments to study the reactivity of the nitroso group in this compound?

- Methodological Answer : Focus on nitroso-specific reactions:

- Reduction Studies : Use NaBH4 or catalytic hydrogenation to reduce the nitroso group to amine; monitor via UV-Vis or LC-MS.

- Electrophilic Substitution : React with enolates or aromatic systems to form C–N bonds.

- Kinetic Analysis : Measure reaction rates under varying pH/temperature to elucidate activation parameters.

Reference mechanistic studies on N-Methyl-N-nitrosourea, which undergoes hydrolysis to methyl diazonium ions under acidic conditions .

Q. What strategies can analyze substituent effects (cyclohexyl/methyl) on compound stability and reactivity?

- Methodological Answer : Use comparative studies with analogues (e.g., replacing cyclohexyl with phenyl):

- Thermogravimetric Analysis (TGA) : Assess thermal stability differences.

- Hammett/Kinetic Isotope Effects : Quantify electronic/steric contributions of substituents.

- X-ray Crystallography : Resolve steric hindrance caused by the cyclohexyl group.

For example, bulky cyclohexyl groups may slow nitroso group reactivity compared to less hindered analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.